Bisantrene hydrochloride
Overview
Description
Bisantrene hydrochloride is the hydrochloride salt of an anthracenyl bishydrazone with anthracycline-like antineoplastic activity . It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . This agent is similar to doxorubicin in chemotherapeutic activity, but unlike anthracyclines like doxorubicin, it exhibits little cardiotoxicity .
Molecular Structure Analysis
The molecular formula of Bisantrene hydrochloride is C22H24Cl2N8 . The molecular weight is 471.4 g/mol . The IUPAC name is N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride .Chemical Reactions Analysis
Bisantrene hydrochloride is an antineoplastic agent, MDR1 substrate, DNA intercalator, and topoisomerase II poison . Cancer cells that develop resistance to bisantrene tend to overexpress P-glycoprotein .Physical And Chemical Properties Analysis
The molecular weight of Bisantrene hydrochloride is 471.4 g/mol . The molecular formula is C22H24Cl2N8 . The IUPAC name is N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride .Scientific Research Applications
DNA Interaction and Antineoplastic Activity
Bisantrene hydrochloride, a hydrochloride salt of an anthracenyl bishydrazone, exhibits antineoplastic activity by intercalating with DNA. It disrupts the helical structure of DNA, leading to DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication. Remarkably, Bisantrene has activity similar to doxorubicin but without the associated cardiotoxicity (Definitions, 2020).
Clinical Trials and Cancer Treatment
Bisantrene has been evaluated in clinical trials for its efficacy in treating various cancers. It demonstrated significant antitumor activity in hematological cancers like lymphoma and myeloma, as well as in solid tumors including bladder, lung, renal cancer, and melanoma. Notably, it showed activity against tumors that were resistant to standard agents, highlighting its potential as a therapeutic option in cancer treatment (Alberts et al., 1982).
ATP Detection and Sensing Applications
Bisantrene has been utilized as a sensor for ATP in water. It is selectively fluorescent in the presence of ATP, showing bright green fluorescence, which is particularly significant since selective sensors for ATP in water are rare (Farshbaf & Anzenbacher, 2019).
Drug Resistance Studies
The drug's interaction with P-glycoprotein and its implications in drug resistance have been investigated. It was found that cells overexpressing P-glycoprotein have greater resistance to Bisantrene, which could influence its clinical application in cancer treatment (Zhang et al., 1994).
Rediscovery and Reevaluation
Bisantrene, after being lost for over 30 years due to various transactions, has been rediscovered and is undergoing reevaluation. It has shown efficacy in treating lymphoma, refractory breast cancer, ovarian cancer, and particularly in acute myeloid leukemia (AML). Its lack of cardiac toxicity and potential to avoid multi-drug resistance makes it a candidate for resumed clinical development (Rothman, 2017).
Pharmacokinetics and Drug Delivery
Studies on the pharmacokinetics of Bisantrene have provided insights into its distribution, metabolism, and excretion. These studies are crucial for optimizing its clinical use and minimizing local complications like phlebitis and thromboses (Powis & Kovach, 1983).
Safety And Hazards
High doses of bisantrene (above 200 mg/m^2/day) cause adverse side effects typical of anthracycline chemotherapeutics . Common adverse side effects include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth . For a chemotherapy drug, it is considered to have relatively low toxicity . Unlike other anthracycline chemotherapeutics, Bisantrene shows low levels of cardiotoxicity .
Future Directions
Bisantrene hydrochloride is currently in Phase II for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia) . According to GlobalData, Phase II drugs for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia) have a 30% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .
properties
IUPAC Name |
N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H/b27-13+,28-14+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINULKKPVJYRON-PVNXHVEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78186-34-2 (Parent) | |
Record name | Bisantrene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisantrene hydrochloride | |
CAS RN |
71439-68-4 | |
Record name | Bisantrene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71439-68-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISANTRENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GNV897RO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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